molecular formula C10H14N2O4S B2740561 4-((tert-Butoxycarbonyl)amino)-3-methylisothiazole-5-carboxylic acid CAS No. 876191-57-0

4-((tert-Butoxycarbonyl)amino)-3-methylisothiazole-5-carboxylic acid

Cat. No.: B2740561
CAS No.: 876191-57-0
M. Wt: 258.29
InChI Key: VFOBPYOMFJEYMC-UHFFFAOYSA-N
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Description

4-((tert-Butoxycarbonyl)amino)-3-methylisothiazole-5-carboxylic acid is a chemical compound that belongs to the class of isothiazole derivatives. Isothiazoles are heterocyclic aromatic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-methylisothiazole-5-carboxylic acid as the starting material.

  • Protection of Amines: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

  • Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.

  • Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol.

  • Substitution: Substitution reactions can occur at the isothiazole ring, leading to the formation of different substituted isothiazoles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols.

  • Substitution Products: Substituted isothiazoles with different functional groups.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions.

  • Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • Isothiazole derivatives: Other isothiazole derivatives with different substituents.

  • Boc-protected amines: Other compounds with Boc-protected amine groups.

Uniqueness: 4-((tert-Butoxycarbonyl)amino)-3-methylisothiazole-5-carboxylic acid is unique due to its specific combination of the isothiazole ring and the Boc-protected amine group. This combination provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-5-6(7(8(13)14)17-12-5)11-9(15)16-10(2,3)4/h1-4H3,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOBPYOMFJEYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (3-methyl-isothiazol-4-yl)-carbamic acid tert-butyl ester (method 55) (21.4 g, 100 mmol) in anhydrous THF (200 mL) at -78° C., LDA (139 mL, 1.8 M solution, 250 mmol) was added dropwise over a period of 1 h. The reaction mixture was stirred at that temperature for a further 3 h after which powdered dry ice was added and the reaction slowly allowed to warm to room temperature overnight. The reaction mixture was quenched by adding saturated NH4Cl solution and extracted with ether (3×100 mL) and the combined ether layers were back extracted with satd. NaHCO3 (3×100 mL). The aqueous layers were combined and acidified to pH 5 using 6M HCl and extracted with ether (4×100 mL). The combined ether layers were dried (Na2CO3) and concentrated to give the pure acid as an off white powder. Yield 11 g (39%). 1H NMR (300 MHz) δ 1.47 (s, 9H), 2.44 (s, 3H), 8.53 (bs, 1H), 9.68 (bs, 1H).
Quantity
21.4 g
Type
reactant
Reaction Step One
Name
Quantity
139 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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